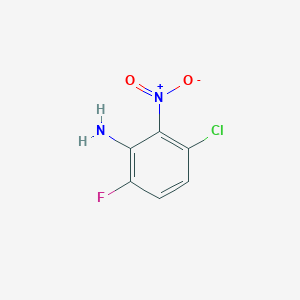

5-Chloro-2-fluoro-6-nitroaniline

Description

Properties

Molecular Formula |

C6H4ClFN2O2 |

|---|---|

Molecular Weight |

190.56 g/mol |

IUPAC Name |

3-chloro-6-fluoro-2-nitroaniline |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2 |

InChI Key |

XEFFGBJVAMHUAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

5-Chloro-2-fluoro-6-nitroaniline serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential antibacterial and anticancer activities. For instance, compounds synthesized from this compound have shown promising results against bacterial strains such as Echerichia coli and Staphylococcus aureus .

Case Study: Synthesis of Antibacterial Agents

A study highlighted the synthesis of a series of this compound derivatives, which were tested for antibacterial activity using the disc diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones against selected gram-positive and gram-negative bacteria, suggesting their potential as new antibiotic candidates.

Agrochemical Applications

In agriculture, this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in enhancing crop protection has been documented, making it a valuable compound in agrochemical research.

Table: Agrochemical Formulations

| Agrochemical | Active Ingredient | Application |

|---|---|---|

| Herbicide A | This compound | Weed control in cereals |

| Fungicide B | This compound | Fungal disease prevention |

Dyes and Pigments

The compound is also instrumental in the dye industry, where it contributes to the production of vibrant colors for textiles and other materials. The nitro group enhances the reactivity of the compound, making it suitable for dye synthesis.

Case Study: Dye Production

Research has shown that this compound can be used to synthesize azo dyes, which are known for their bright colors and stability. The synthesis involves coupling reactions with diazonium salts to produce various dye structures.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other chemical substances. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analyses.

Table: Analytical Applications

| Method | Application |

|---|---|

| Spectrophotometry | Detection of heavy metals |

| Chromatography | Analysis of pharmaceutical compounds |

Material Science

The compound contributes to advancements in material science by serving as a building block for specialty polymers and coatings. Its incorporation into polymer matrices can enhance material properties such as durability and resistance to environmental factors.

Case Study: Polymer Development

A recent study demonstrated that incorporating this compound into a polymer matrix improved its thermal stability and mechanical strength. This application is particularly relevant for developing materials used in harsh environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly influence reactivity, solubility, and stability. Key comparisons include:

Key Observations :

- Fluoro vs. Chloro Substituents : Fluorine’s stronger electron-withdrawing effect enhances electrophilic substitution reactivity compared to chlorine .

- Positional Isomerism: For example, 5-Fluoro-2-nitroaniline (NO₂ at position 2) exhibits distinct spectroscopic properties vs. 2-Fluoro-5-nitroaniline (NO₂ at position 5), as shown in molecular docking studies .

Physical Properties and Stability

- Melting Points : Fluoro-nitroanilines generally have lower melting points than chloro analogs due to reduced intermolecular hydrogen bonding (e.g., 2-Fluoro-5-nitroaniline: 99–101°C vs. 2-Chloro-5-nitroaniline: 118–120°C ).

- Solubility : Nitro groups at para positions (relative to NH₂) increase polarity and aqueous solubility, whereas ortho-nitro groups may sterically hinder solubility .

Research Findings and Case Studies

Spectroscopic and Structural Comparisons

A 2023 study compared 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline using FT-IR, NMR, and X-ray diffraction. Key findings:

- Hydrogen Bonding : The nitro group at position 5 in 2-nitro-5-fluoroaniline forms stronger intramolecular H-bonds with NH₂, stabilizing the molecule .

Preparation Methods

Stepwise Process:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Nitration | Nitration of m-dichlorobenzene or fluorochlorobenzene to form 2,4-dichloronitrobenzene or fluoro-chloronitrobenzene derivatives | Use nitrogen dioxide (NO2) as nitrating agent in organic solvents like dichloroethane or dichloromethane; temperature 40–100 °C; 4–18 hours; catalysts such as Lewis acids with molecular sieves (e.g., Y-type zeolite, AlCl3, FeCl3) | Environmentally friendly nitration avoiding mixed acid; reduces acid waste and improves reaction control |

| 2. Isolation | Filtration to remove catalyst; solvent removal by distillation to isolate nitrochlorofluorobenzene intermediates | Standard filtration and distillation | Ensures purity of intermediate |

| 3. High-Pressure Amination | Reaction of nitrochlorofluorobenzene with liquid ammonia in an autoclave under high pressure | Temperature: 90–160 °C; Pressure: 1.0–8.0 MPa; Time: 2–10 hours | Converts halogen to amino group selectively; ammonium chloride is a by-product |

| 4. Workup and Purification | Cooling, filtration to remove ammonium chloride; solvent removal; recrystallization from methanol or mixed solvents | Cooling to 0–10 °C for crystallization; drying | Achieves high purity and yield |

This method is described in patent CN108329211A for 5-chloro-2-nitroaniline and can be modified by substituting fluorine-containing starting materials to obtain this compound.

Alternative Nitration Using Mixed Acid (Sulfuric and Nitric Acid)

A traditional nitration approach involves:

- Nitration of fluorochlorobenzene derivatives with mixed acid (sulfuric acid and nitric acid) at controlled temperature (45–55 °C) for 4–5 hours.

- Followed by neutralization, washing, and base treatment to isolate nitroaromatic intermediates.

- High-pressure amination with liquid ammonia at 140–150 °C and 7.0–8.5 MPa for 5–6 hours.

- Washing and filtration to remove ammonium chloride by-product.

- Crystallization to purify the product.

Q & A

Basic: What are the optimal synthetic routes for 5-Chloro-2-fluoro-6-nitroaniline, and how can reaction conditions be tailored to maximize yield?

Methodological Answer:

The synthesis of this compound can be approached via sequential halogenation and nitration steps. A plausible route involves:

Chlorine-amine exchange : Start with a fluoronitrobenzene precursor, such as 2-fluoro-6-nitroaniline, and introduce chlorine via nucleophilic aromatic substitution (NAS) using CuCl or AlCl₃ as catalysts under anhydrous conditions .

Regioselective nitration : Optimize nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to ensure nitro-group placement at the para position relative to the amine.

Key Parameters :

- Temperature control (<10°C) to minimize byproducts.

- Solvent selection (e.g., dichloromethane for NAS).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Basic: What spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons and amine signals. The fluorine substituent induces deshielding (δ 7.5–8.5 ppm for adjacent protons).

- ¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., coupling between F and adjacent C atoms).

- X-ray Crystallography : Use SHELXL (via SHELX suite) for refinement . Key metrics:

| Parameter | Expected Range/Value |

|---|---|

| C-Cl Bond Length | 1.72–1.76 Å |

| C-F Bond Length | 1.32–1.36 Å |

| Nitro-group Angle | 120–125° (sp² hybridization) |

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound derivatives?

Methodological Answer:

Contradictions often arise from variations in experimental conditions or impurities. A systematic approach includes:

Re-evaluate purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (>98% purity threshold).

Controlled thermogravimetric analysis (TGA) : Compare decomposition onset temperatures under inert (N₂) vs. oxidative (O₂) atmospheres.

Cross-validate data : Compare results with NIST-recommended protocols and computational models (DFT for bond dissociation energies).

Case Study : If Study A reports decomposition at 150°C and Study B at 180°C, assess moisture content or catalytic trace metals (e.g., Fe³⁺) in samples.

Advanced: What mechanistic strategies elucidate the role of the fluorine substituent in directing electrophilic substitution reactions?

Methodological Answer:

The fluorine atom’s strong electron-withdrawing effect (-I) deactivates the ring but can ortho/para-direct via resonance (+M). Strategies include:

Competitive reaction studies : Compare reactivity of this compound with non-fluorinated analogs in bromination or sulfonation.

DFT calculations : Map electrostatic potential surfaces to predict electrophile attack sites (e.g., Meta vs. Para to F).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.